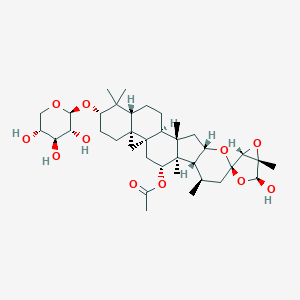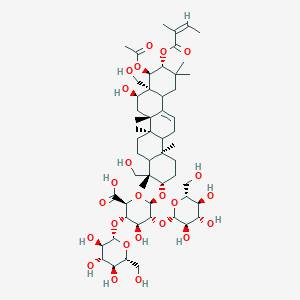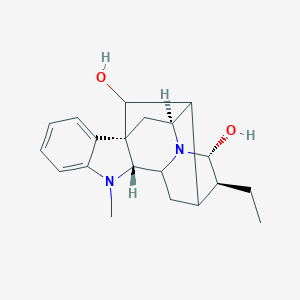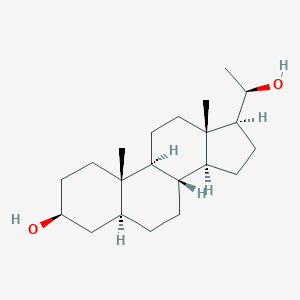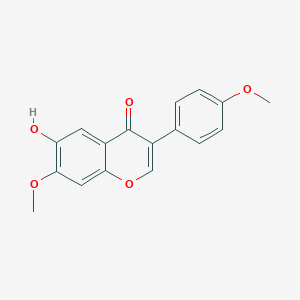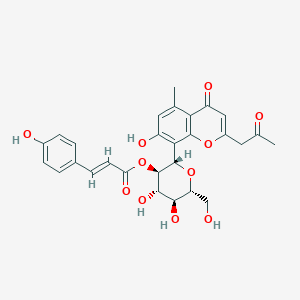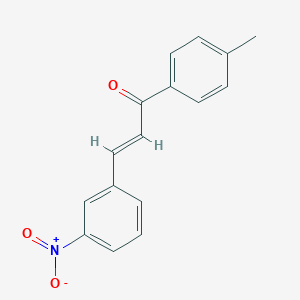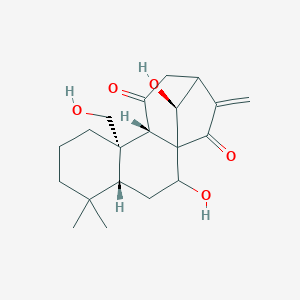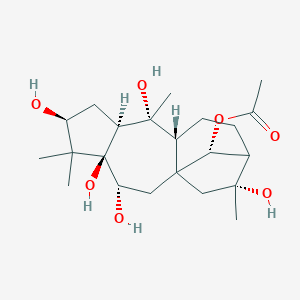
Apocarotenal
概要
説明
Apocarotenal, also known as trans-beta-apo-8’-carotenal, is a carotenoid found in various fruits and vegetables, including spinach and citrus fruits. It is an organic compound derived from carotenoids through oxidative cleavage catalyzed by carotenoid oxygenases. This compound is known for its orange to orange-red color and is used as a food additive, pharmaceutical ingredient, and cosmetic product. It also serves as a precursor to vitamin A, although it has 50% less pro-vitamin A activity compared to beta-carotene .
科学的研究の応用
Apocarotenal has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other carotenoids and related compounds.
Biology: this compound plays a role in the study of carotenoid metabolism and its impact on biological systems.
Medicine: Due to its pro-vitamin A activity, this compound is studied for its potential health benefits, including its role in vision, immune function, and skin health.
Industry: this compound is widely used as a natural colorant in the food and cosmetic industries.
作用機序
アポカルテノールは、ビタミンAとその誘導体への変換によってその効果を発揮します。この化合物は、体内で代謝されてレチノール、レチナール、レチノイン酸を形成し、これらはさまざまな生理機能に不可欠です。 特にレチノイン酸は、シグナル伝達分子として作用し、遺伝子発現を調節し、細胞の分化、増殖、およびアポトーシスに影響を与えます . アポカルテノールの分子標的は、視力、免疫応答、皮膚の健康に対するその効果を仲介するレチノイド受容体です .
6. 類似の化合物との比較
アポカルテノールは、β-カロテン、ルテイン、ゼアキサンチンなどの他のカロテノイドに似ています。ただし、構造と機能が異なります。
β-カロテン: アポカルテノールとβ-カロテンはどちらもビタミンAの前駆体ですが、アポカルテノールはプロビタミンA活性が50%低くなっています.
ルテインとゼアキサンチン: これらのカロテノイドは、主に目の健康における役割で知られており、網膜に高濃度で存在します。
レチナールとレチノイン酸: これらはアポカルテノールの直接的な誘導体であり、視覚と細胞シグナル伝達において重要な役割を果たします。
将来の方向性
The Apocarotenal Market is poised to grow at a CAGR of 3.5% during 2024-2031, driven by its application in various sectors like food & beverages, owing to its color-preserving properties and health benefits . As genetic testing becomes more commonplace, the ease of conducting nutrigenetic research will increase .
生化学分析
Biochemical Properties
Apocarotenal participates in various biochemical reactions. It interacts with enzymes such as lycopene β-cyclase, a key enzyme catalyzing the biosynthesis of α- and β-carotene . The interaction between this compound and these enzymes influences the accumulation patterns of carotenoids .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of β-carotene, from which this compound originates, involves specific apocarotenoid signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The feedback regulation on carotenogenic gene transcripts is suitable for reducing β-carotene levels, suggesting the involvement of specific apocarotenoid signaling molecules originating directly from β-carotene degradation or after secondary enzymatic derivatizations .
Metabolic Pathways
This compound is involved in the carotenoid metabolic pathway. It interacts with enzymes such as lycopene β-cyclase in the biosynthesis of α- and β-carotene . The effects on metabolic flux or metabolite levels are subject to the interactions of this compound with these enzymes.
準備方法
Synthetic Routes and Reaction Conditions: Apocarotenal can be synthesized through the oxidative cleavage of carotenoids. The process involves the use of carotenoid cleavage dioxygenases, which catalyze the cleavage of carbon-carbon double bonds in carotenoid backbones, generating aldehyde or ketone groups at the cleaving ends . The reaction conditions typically involve the presence of oxygen and specific enzymes that facilitate the cleavage process.
Industrial Production Methods: In industrial settings, this compound is produced through controlled oxidative cleavage of carotenoids extracted from natural sources such as spinach and citrus fruits. The process involves the use of advanced biotechnological methods to ensure high yield and purity of the compound. The extracted carotenoids are subjected to enzymatic reactions under optimized conditions to produce this compound .
化学反応の分析
反応の種類: アポカルテノールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物中の反応性カルボニル基の存在によって促進されます。
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物には、アポカルテノ酸、アポカルテノール、およびアポカルテノールのさまざまな置換誘導体があります .
4. 科学研究アプリケーション
アポカルテノールは、さまざまな分野で幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Apocarotenal is similar to other carotenoids such as beta-carotene, lutein, and zeaxanthin. it is unique in its structure and function:
Beta-carotene: Both this compound and beta-carotene are precursors to vitamin A, but this compound has 50% less pro-vitamin A activity.
Lutein and Zeaxanthin: These carotenoids are primarily known for their role in eye health and are found in high concentrations in the retina.
Retinal and Retinoic Acid: These are direct derivatives of this compound and play crucial roles in vision and cellular signaling.
特性
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMMVLFMMAQXHZ-DOKBYWHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883251 | |
| Record name | Apocarotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-26-2, 12676-20-9 | |
| Record name | β-Apo-8′-carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apocarotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Apocarotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apocarotenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8'-apo-β-caroten-8'-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOCAROTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22N3E2U32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are apocarotenals formed?
A1: Apocarotenals are generated through the enzymatic or non-enzymatic oxidative cleavage of carotenoids. Two key enzymes involved in this process are β-carotene 15,15′-oxygenase (BCO1) and β-carotene 9′,10′-oxygenase (BCO2). BCO1 cleaves carotenoids at the central 15-15′ double bond, producing retinaldehyde (vitamin A) from provitamin A carotenoids. In contrast, BCO2 cleaves at the 9′,10′ bond, yielding β-apo-10′-carotenal and β-ionone. [] Other apocarotenals are generated through oxidation at different double bonds. []
Q2: Where are apocarotenoids found?
A2: Apocarotenoids are naturally present in plant-derived foods, albeit at lower levels than their parent carotenoids. They have been identified in orange-fleshed melons, for instance. [, ] They are also found in animal tissues, including mouse serum and liver. []
Q3: Are apocarotenoids absorbed intact in the human intestine?
A3: Human studies indicate minimal intestinal absorption of intact β-apocarotenoids. []
Q4: What is the biological significance of apocarotenals?
A4: Apocarotenals are structurally analogous to retinoids and may modulate retinoid metabolism and signaling pathways. [] Some apocarotenals, particularly those structurally similar to retinoids like β-apo-14′-carotenoids (C-22) and β-apo-13-carotenone (C-18), exhibit high affinity for retinoid receptors. []
Q5: How do apocarotenoids interact with retinoid receptors?
A5: Some apocarotenoids function as antagonists of retinoic acid receptors (RARs). For example, β-apo-13-carotenone antagonizes 9-cis-retinoic acid activation of RXRα by directly competing for binding to the receptor. [, ] Competitive radioligand binding assays and molecular modeling studies support this direct competition mechanism. []
Q6: Can apocarotenoids activate retinoid receptors?
A6: Most tested apocarotenoids, including various chain lengths of β-apocarotenoic acids and β-apocarotenals, did not show significant transactivation activity for RARα and RARβ compared to all-trans-retinoic acid. []
Q7: Do apocarotenoids have biological activities beyond retinoid receptor modulation?
A7: Yes, while apocarotenoids may influence retinoid signaling, emerging research suggests additional biological roles. Some apocarotenals exhibit antioxidant properties, potentially scavenging free radicals. [] Further studies are needed to fully elucidate the breadth of their biological activities.
Q8: What is the role of apocarotenoids in plant stress responses?
A8: Studies on Synechocystis sp. PCC6803 revealed that the enzyme SynAlh1, encoded by the ORF slr0091, is an aldehyde dehydrogenase involved in the detoxification of both apocarotenals and alkanals. [] The SynAlh1 transcript is induced under high light and cold stress, suggesting a role in plant stress response. [] This enzyme converts these aldehydes into their corresponding acids, potentially mitigating their cytotoxic effects. []
Q9: What are the key enzymes involved in apocarotenoid metabolism?
A10: Aside from BCO1 and BCO2, other enzymes contribute to apocarotenoid metabolism. Aldehyde dehydrogenases (ALDHs) can oxidize apocarotenals to apocarotenoid acids. For example, in Fusarium fujikuroi, the CarD enzyme catalyzes the final step of neurosporaxanthin biosynthesis by oxidizing β-apo-4′-carotenal to β-apo-4′‐carotenoic acid. []
Q10: Does the location of carotenoid cleavage affect apocarotenoid production?
A11: Yes, the site of carotenoid cleavage dictates the specific apocarotenoids generated. For instance, central cleavage by BCMO1 primarily produces retinoids, whereas eccentric cleavage by BCDO2 results in the formation of β-apocarotenals and β-ionone. []
Q11: What is the general structure of apocarotenals?
A11: Apocarotenals are characterized by a conjugated double bond system, similar to carotenoids, but with a shorter chain length due to oxidative cleavage. They possess an aldehyde group at one end of the molecule.
Q12: How does the conjugation length of apocarotenals impact their properties?
A13: The length of the conjugated double bond system influences the absorption spectrum of apocarotenals. Longer conjugated systems absorb light at longer wavelengths, shifting the absorption maxima towards the red end of the spectrum. [, ]
Q13: How does the ring conformation of apocarotenals affect their UV-Vis spectra?
A14: Studies on β-8′-apocarotenal (APC) revealed that different ring conformations influence the spectral characteristics. [] The 6-s-cis conformation (α-APC) exhibits a vibronic structure, while the 6-s-trans conformation (β-APC) shows a diffuse spectrum with a distinct shoulder. []
Q14: What spectroscopic techniques are used to characterize apocarotenoids?
A15: Several techniques are employed for their characterization. UV-Vis spectroscopy provides insights into their absorption properties and conjugation length. [, ] Mass spectrometry, particularly high-resolution accurate mass spectrometry, is crucial for identifying and characterizing apocarotenoids based on their mass-to-charge ratio and fragmentation patterns. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


